molecular formula C15H16O4 B14439741 7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- CAS No. 74798-20-2

7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)-

Cat. No.: B14439741
CAS No.: 74798-20-2
M. Wt: 260.28 g/mol
InChI Key: MKXDAWJZYZIEIP-OAHLLOKOSA-N
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Description

7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furobenzopyran derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or alkanes, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furobenzopyran derivatives and related organic molecules with similar structural features.

Uniqueness

What sets 7H-Furo(3,2-h)(2)benzopyran-3(2H)-one, 6,9-dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-, (7R)- apart is its unique combination of functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

74798-20-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(7R)-7-hydroxy-7-methyl-2-propan-2-ylidene-6,9-dihydrofuro[3,2-h]isochromen-3-one

InChI

InChI=1S/C15H16O4/c1-8(2)13-12(16)10-5-4-9-6-15(3,17)18-7-11(9)14(10)19-13/h4-5,17H,6-7H2,1-3H3/t15-/m1/s1

InChI Key

MKXDAWJZYZIEIP-OAHLLOKOSA-N

Isomeric SMILES

CC(=C1C(=O)C2=C(O1)C3=C(C[C@](OC3)(C)O)C=C2)C

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C3=C(CC(OC3)(C)O)C=C2)C

Origin of Product

United States

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